![molecular formula C21H13FN2O4 B2783393 7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-05-4](/img/structure/B2783393.png)
7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For instance, 7-Fluoro-3,4-dihydronaphthalen-1 (2 H )-one was synthesized according to a literature method . It was dissolved in methanol along with 5-methoxynicotinaldehyde, then a 20% NaOH solution was added .Molecular Structure Analysis
The molecular structure of a similar compound, (E)-7-fluoro-2-((5-methoxypyridin-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one, has been studied . The crystal structure was determined and the atomic coordinates were reported .Chemical Reactions Analysis
While specific chemical reactions involving “7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” are not available, related compounds have been studied. For example, 3-amino-5-methylisoxazole was allowed to react with phthalic anhydride and/or maleic anhydride under different conditions to produce different isoxazole products .Scientific Research Applications
Anti-Inflammatory Activity
The compound has been studied for its anti-inflammatory activity . The research was conducted on the crystal structure and anti-inflammatory activity of a similar compound, (E)-7-fluoro-2-((5-methoxypyridin-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one . This suggests that our compound could also have potential anti-inflammatory properties.
Crystallography and Structural Analysis
The compound’s unique structure makes it a subject of interest in crystallography and structural analysis . The molecular structure of a similar compound has been studied, providing valuable data for understanding the crystallographic properties of our compound .
Synthesis of Other Compounds
The compound can be used in the synthesis of other compounds . For instance, a similar compound, 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one, was synthesized using a literature method . This suggests that our compound could also serve as a precursor in the synthesis of other complex compounds.
Photocatalytic Degradation Studies
The compound could be used in studies related to photocatalytic degradation . A related compound, 3-Amino-5-methylisoxazole, is an intermediate formed during the photocatalytic degradation of sulfamethoxazole . This suggests that our compound could also play a role in similar processes.
Biological Processes and Therapeutic Interventions
Commercial Availability and Research
The compound is commercially available, which suggests its importance in scientific research. Its availability facilitates further research into its properties and potential applications.
Mechanism of Action
Target of Action
It’s known that isoxazole derivatives, such as 7-fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, have been studied for their potential as cox-1 inhibitors . COX-1, or cyclooxygenase-1, is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain signaling.
Mode of Action
Isoxazole derivatives have been shown to inhibit cox-1, potentially reducing the production of prostaglandins and thereby reducing inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway by inhibiting COX-1, leading to a decrease in prostaglandin production . This can result in downstream effects such as reduced inflammation and pain signaling.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential COX-1 inhibitory activity. By inhibiting COX-1, the compound could reduce the production of prostaglandins, leading to decreased inflammation and pain signaling .
properties
IUPAC Name |
7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O4/c1-11-9-16(23-28-11)24-18(12-5-3-2-4-6-12)17-19(25)14-10-13(22)7-8-15(14)27-20(17)21(24)26/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZARDMZBVZIRET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

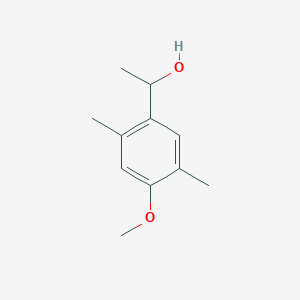
![2-(2-Methoxyphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2783314.png)
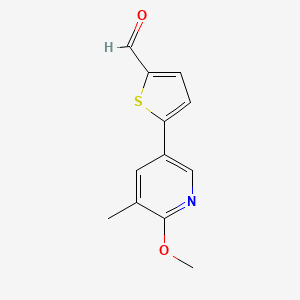
![N-(2-methylbenzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2783319.png)
![1-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2783320.png)
![2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2783321.png)
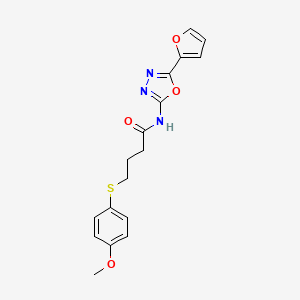
![N-Methyl-N-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2783326.png)

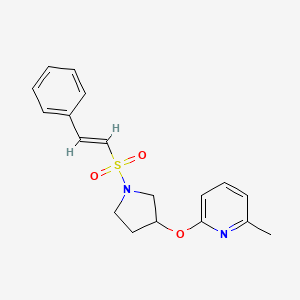

![2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate](/img/structure/B2783331.png)
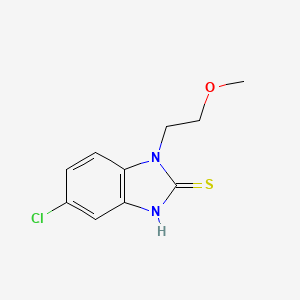
![1-(benzo[d]isoxazol-3-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)methanesulfonamide](/img/structure/B2783333.png)